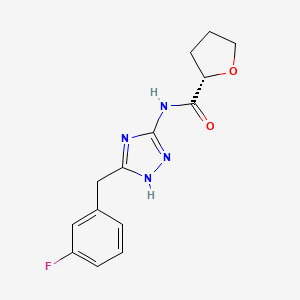
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of tetrahydrofuran-based compounds and has shown promising results in various scientific studies.
作用機序
The mechanism of action of (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the replication of viruses. In addition, this compound has also been shown to improve cognitive function and reduce inflammation in animal models.
実験室実験の利点と制限
The advantages of using (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis process, high cost, and limited availability.
将来の方向性
There are several future directions for the research and development of (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide. These include:
1. Further investigation of the mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of the potential use of this compound in combination therapy with other drugs.
4. Investigation of the effect of this compound on different types of cancer and other diseases.
5. Development of new derivatives of this compound with improved efficacy and selectivity.
Conclusion:
This compound is a promising compound that has shown potential applications in various scientific research areas. Its complex synthesis process and limited availability are some of the challenges that need to be addressed for its further development and use. However, the future directions for research and development of this compound are promising, and it is expected that this compound will play a significant role in drug discovery and development in the future.
合成法
The synthesis of (S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 3-fluorobenzylamine with tetrahydrofuran-2-carboxylic acid, followed by the addition of triethylamine and 1H-1,2,4-triazole-3-carboxamide. The resulting mixture is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anticancer, antifungal, and antiviral properties. In addition, this compound has also been investigated for its potential use as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and Huntington's.
特性
IUPAC Name |
(2S)-N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-10-4-1-3-9(7-10)8-12-16-14(19-18-12)17-13(20)11-5-2-6-21-11/h1,3-4,7,11H,2,5-6,8H2,(H2,16,17,18,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAYZPDMAOTDL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=NNC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

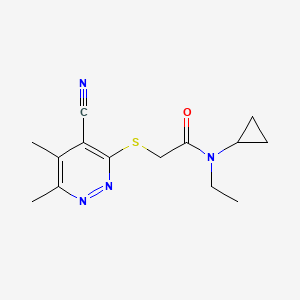
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
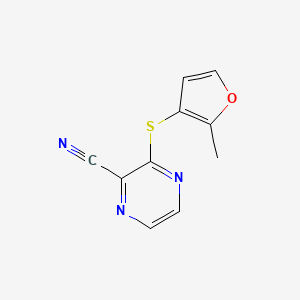
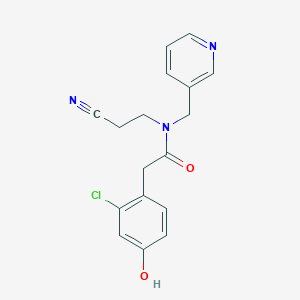
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
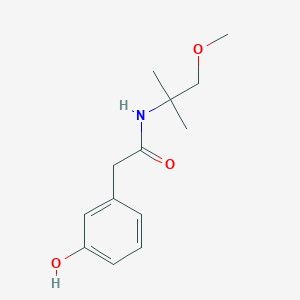
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)
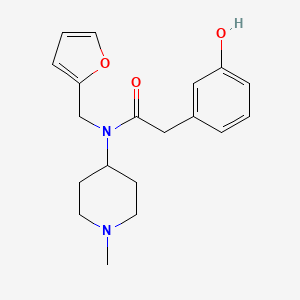
![3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide](/img/structure/B7647887.png)
![ethyl 3-[2-(2,6-difluorophenyl)propanoylamino]-1H-pyrazole-5-carboxylate](/img/structure/B7647890.png)